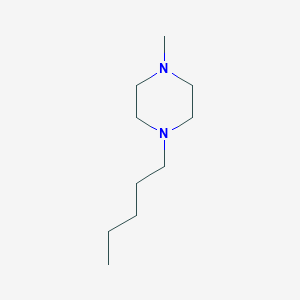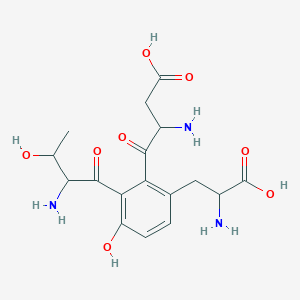
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin acistrate involves the esterification of erythromycin with acetic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of erythromycin acistrate follows a similar synthetic route but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by its chemical modification to form erythromycin acistrate. The final product is then purified and formulated into various dosage forms .
Chemical Reactions Analysis
Types of Reactions: Erythromycin acistrate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Erythromycin and acetic acid.
Oxidation: Oxidized derivatives of erythromycin acistrate.
Substitution: Substituted erythromycin derivatives.
Scientific Research Applications
Erythromycin acistrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.
Mechanism of Action
Erythromycin acistrate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking the translocation of peptides and preventing the elongation of the protein chain . This action ultimately inhibits bacterial growth and replication .
Comparison with Similar Compounds
Erythromycin base: The parent compound of erythromycin acistrate, known for its broad-spectrum antibacterial activity but associated with gastrointestinal side effects.
Erythromycin ethylsuccinate: Another ester of erythromycin, used for its improved stability and bioavailability.
Azithromycin: A macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity and longer half-life.
Uniqueness of Erythromycin Acistrate: Erythromycin acistrate is unique due to its improved gastrointestinal tolerance compared to erythromycin base, making it a preferred choice for patients who experience gastrointestinal side effects with erythromycin base . Additionally, its ester form enhances its stability and bioavailability .
Properties
CAS No. |
113225-73-3 |
|---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
8-methyl-3-(4-methylpiperazin-1-yl)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-11-4-3-5-12-10-13(15(19)16-14(11)12)18-8-6-17(2)7-9-18;/h3-5,10H,6-9H2,1-2H3,(H,16,19);1H |
InChI Key |
DJOPBUDVQMKZGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |
Synonyms |
8-methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone OPC 88117 OPC-88117 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
